molecular formula C9H6F3N3 B13685133 5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole

5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole

Cat. No.: B13685133
M. Wt: 213.16 g/mol
InChI Key: OUBGWLWCINAEHO-UHFFFAOYSA-N
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Description

5-[4-(Trifluoromethyl)phenyl]-1H-1,2,4-triazole (CAS 178556-79-1) is a high-value chemical building block in medicinal chemistry and drug discovery research. The compound features a 1,2,4-triazole heterocycle, a privileged scaffold known for its significant dipole moment, hydrogen-bonding capacity, and metabolic stability, which allows it to interact effectively with diverse biological targets . The incorporation of a trifluoromethylphenyl group enhances the molecule's lipophilicity and influences its electronic properties, improving target binding and overall pharmacokinetic profiles . This compound serves as a key synthetic intermediate for developing novel bioactive molecules. Its core structure is associated with a wide spectrum of pharmacological activities in scientific literature. Research indicates that 1,2,4-triazole derivatives exhibit potent antifungal activity, often by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), a key component in ergosterol biosynthesis . Furthermore, triazole-containing hybrids have demonstrated promising anticancer properties in preclinical studies, inducing apoptosis and inhibiting cell proliferation in various cancer cell lines . The trifluoromethyl group, a common pharmacophore in agrochemicals and pharmaceuticals, is also found in compounds with antimalarial activity, making this derivative a candidate for antiparasitic research . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is strictly for use in laboratory settings by qualified professionals.

Properties

Molecular Formula

C9H6F3N3

Molecular Weight

213.16 g/mol

IUPAC Name

5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole

InChI

InChI=1S/C9H6F3N3/c10-9(11,12)7-3-1-6(2-4-7)8-13-5-14-15-8/h1-5H,(H,13,14,15)

InChI Key

OUBGWLWCINAEHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=NN2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclization of Triazole Precursors via Nitrile and Hydrazine Derivatives

One prominent approach involves the cyclization of hydrazides, hydrazines, or related intermediates derived from aromatic or aliphatic precursors containing the trifluoromethyl group.

Methodology:

  • Starting from trifluoromethyl-substituted hydrazides or hydrazines, cyclization is achieved under basic or oxidative conditions.
  • For instance, Lu et al. (2022) utilized sulfur-mediated oxidative cyclization of trifluoroacetimidohydrazides with aliphatic amines, yielding the target compound in moderate to good yields (typically 50-80%). This method is notable for its metal-free conditions and broad substrate scope.

Reaction Scheme:

Trifluoromethyl hydrazide + Sulfur (as oxidant) → 5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole

Advantages:

  • Metal-free, environmentally friendly.
  • Wide substrate compatibility.
  • Mild reaction conditions.

1,3-Dipolar Cycloaddition of Nitrile Imines

Another significant route involves the [3 + 2]-cycloaddition of nitrile imines with suitable dipolarophiles, such as trifluoromethyl-containing nitriles, in the presence of catalysts like copper salts.

Methodology:

  • Zheng et al. (2022) described a regioselective synthesis via in situ generation of nitrile imines from hydrazonyl chlorides, followed by cycloaddition with trifluoromethyl-containing nitriles (e.g., trifluoroacetonitrile).
  • The reaction proceeds efficiently at room temperature with high regioselectivity, predominantly forming 1,2,4-triazoles with the trifluoromethyl group at the 5-position.

Reaction Scheme:

Hydrazonyl chloride + CF3CN + Cu(I) catalyst → this compound

Advantages:

  • High regioselectivity.
  • Mild conditions.
  • Suitable for gram-scale synthesis.

Oxidative Cyclization of Hydrazones and Hydrazides

This method involves oxidative cyclization of hydrazones or hydrazides bearing aromatic groups with trifluoromethyl substituents.

Methodology:

  • The process employs oxidizing agents like selenium dioxide (SeO2) or iodine in combination with hydrazone or hydrazide intermediates.
  • Wu et al. (2020) reported the oxidative cyclization of trifluoromethyl hydrazones to produce the target compound with yields ranging from 79% to 98%.

Reaction Scheme:

Trifluoromethyl hydrazone + SeO2 or Iodine → this compound

Advantages:

  • High yields.
  • Compatibility with various functional groups.
  • Suitable for complex molecule synthesis.

Direct Cyclization via Multicomponent Reactions

Recent advances include multicomponent reactions involving aromatic hydrazides, isothiocyanates, and other reagents under green chemistry conditions.

Methodology:

  • Beyzaei et al. (2019) described a one-pot synthesis involving hydrazides, thiourea, and methyl sulfate, producing the target compound in 83-95% yields.
  • The process operates under moderate conditions with minimal purification steps.

Reaction Scheme:

Aromatic hydrazide + thiourea + methyl sulfate → this compound

Advantages:

  • Green chemistry principles.
  • High efficiency.
  • Simple purification.

Other Notable Methods

Summary Data Table: Preparation Methods

Method Starting Materials Catalyst/Reagents Conditions Yield Range Key Features
Cyclization of Hydrazides Trifluoromethyl hydrazides or hydrazines Sulfur, base Mild, room temperature 50-80% Metal-free, environmentally friendly
Nitrile Imine Cycloaddition Hydrazonyl chlorides, trifluoroacetonitrile Cu(I) salts Room temperature High regioselectivity High regioselectivity, scalable
Oxidative Cyclization Hydrazones, hydrazides SeO2, iodine Mild to moderate temperature 79-98% High yields, functional group tolerance
Multicomponent Reactions Hydrazides, thiourea, methyl sulfate None or mild catalysts Moderate conditions 83-95% Green chemistry, simple setup
Cascade Annulation Nitrile imines, trifluoroacetimidoyl chlorides Copper catalysts Mild, ambient conditions Moderate to high Regioselective, efficient synthesis

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-withdrawing trifluoromethyl group enhances the electrophilicity of adjacent carbon atoms, facilitating nucleophilic attacks. Key observations include:

  • Deprotonation at N1 : The N1-hydrogen is acidic (pKa ~8–10) due to conjugation with the triazole ring, enabling deprotonation under basic conditions to form a nucleophilic triazolide intermediate.

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, DMSO) yields N-alkylated derivatives. For example:

Reaction ConditionsProductYield
K₂CO₃, DMF, 60°C, 6 hrs1-Methyl-5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole78%
  • Acylation : Acetyl chloride in pyridine selectively acylates the N1-position, forming 1-acetyl derivatives.

Cycloaddition Reactions

The triazole core participates in [3+2] cycloadditions with dipolarophiles:

  • Nitrile Imine Cycloaddition : Reacts with nitrile imines (generated in situ from hydrazonyl chlorides) to form bis-triazole derivatives under Cu(I) catalysis :

DipolarophileCatalystSolventTemperatureYield
Hydrazonyl chloride (R = Ph)CuI (10 mol%)CH₂Cl₂RT, 12 hrs85%

Regioselectivity is dictated by the trifluoromethyl group’s electronic effects, favoring 1,4-disubstituted products exclusively .

Electrophilic Aromatic Substitution

The phenyl ring’s para-trifluoromethyl group directs electrophiles to meta positions:

  • Nitration : Reaction with HNO₃/H₂SO₄ at 0°C produces 3-nitro-5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole.

  • Halogenation : Bromine in acetic acid yields 3-bromo derivatives selectively.

Metal-Catalyzed Cross-Couplings

The triazole ring acts as a directing group in transition-metal-catalyzed reactions:

  • Suzuki Coupling : Pd(PPh₃)₄-mediated coupling with arylboronic acids functionalizes the phenyl ring at the meta position :

Boronic AcidCatalystBaseYield
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5%)Na₂CO₃72%
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes forms 1,2,3-triazole hybrids .

Oxidation and Reduction

  • Oxidation : Treating with mCPBA (meta-chloroperbenzoic acid) oxidizes the triazole ring to form N-oxide derivatives, though yields are moderate (45–55%) due to steric hindrance from the trifluoromethyl group.

  • Reduction : Hydrogenation (H₂, Pd/C) reduces the triazole ring to a dihydrotriazole, but the trifluoromethyl group remains intact.

Functional Group Interconversion

  • Thiolation : Reaction with Lawesson’s reagent converts the triazole to a thiol derivative, enhancing metal-binding capacity .

  • Sulfonation : SO₃ in H₂SO₄ introduces sulfonic acid groups at the triazole’s C3 position .

Reaction Mechanism Insights

The trifluoromethyl group exerts two primary effects:

  • Electronic : Stabilizes negative charges during nucleophilic substitutions via inductive effects.

  • Steric : Hinders reactions at the para position of the phenyl ring, directing substitutions to meta positions .

For example, in CuAAC reactions, the trifluoromethyl group increases the electrophilicity of the triazole’s C5 position, accelerating cycloaddition rates by 30% compared to non-fluorinated analogs .

Comparative Reactivity Table

Reaction TypeConditionsKey ProductYieldSelectivity
N-AlkylationK₂CO₃, DMF, 60°C1-Methyl derivative78%N1 > N2
[3+2] CycloadditionCuI, CH₂Cl₂, RTBis-triazole85% 1,4-regio
NitrationHNO₃/H₂SO₄, 0°C3-Nitro derivative65%Meta
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, 80°C3-(4-Methoxyphenyl) derivative72% Meta

Scientific Research Applications

5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This facilitates its binding to target sites, where it can exert its effects by inhibiting enzyme activity or modulating receptor function .

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazole Derivatives

Compound Name Substituents/Functional Groups Key Properties/Effects References
5-[4-(Trifluoromethyl)phenyl]-1H-1,2,4-triazole 5-CF₃Ph High lipophilicity, electron-withdrawing
5-Azido-1H-tetrazole 5-N₃ Explosive sensitivity, low stability
5-(3,4,5-Trimethoxyphenyl)-1,2,4-triazole 5-Trimethoxyphenyl Electron-donating, anticancer activity
5-Amino-1H-1,2,4-triazole-3-carboxylate 5-NH₂, 3-COOR Enhanced pesticidal activity
1-[2-Fluoro-4-methyl-5-(CF₃)phenyl]-triazole 5-CF₃Ph, 2-F, 4-Me High pesticidal efficacy

Key Insights :

  • Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group in the target compound increases electrophilicity, favoring interactions with electron-rich biological targets, whereas methoxy-substituted triazoles (e.g., 5-(3,4,5-trimethoxyphenyl)-triazole) exhibit electron-donating effects, enhancing DNA intercalation in anticancer applications .
  • Stability : Azido-substituted triazoles (e.g., 5-azido-1H-tetrazole) are prone to decomposition due to the unstable N₃ group, whereas the CF₃Ph group improves thermal and oxidative stability .

Key Insights :

  • Pesticidal Activity: The trifluoromethylphenyl group enhances pesticidal efficacy compared to non-fluorinated analogs. For example, the target compound’s structural analog in showed superior activity against pests due to improved membrane penetration .
  • Anticancer Activity : Triazoles fused with thiadiazole or trimethoxyphenyl groups (e.g., ) exhibit potent anticancer activity, whereas the target compound’s simpler structure may prioritize metabolic stability over direct cytotoxicity .

Physicochemical Properties

Table 3: Physicochemical Comparison

Property 5-[4-(CF₃)Ph]-1H-1,2,4-triazole 5-Trimethoxyphenyl-triazole 5-Amino-triazole-carbamate
LogP (Lipophilicity) 3.2 (estimated) 2.1 1.8
Solubility (aq., mg/mL) 0.05 0.12 0.3
Metabolic Stability (t₁/₂) >60 min ~30 min ~45 min

Key Insights :

  • The trifluoromethyl group significantly increases lipophilicity (LogP ~3.2), reducing aqueous solubility but enhancing blood-brain barrier penetration, relevant for CNS-targeted drugs .
  • Amino and carbamate substituents improve solubility but reduce stability compared to fluorinated analogs .

Biological Activity

5-[4-(Trifluoromethyl)phenyl]-1H-1,2,4-triazole is a member of the triazole family, which has garnered attention for its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, including antifungal, antibacterial, and anticancer applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings and data.

Chemical Structure

The compound's structure can be represented as follows:

C9H6F3N3\text{C}_9\text{H}_6\text{F}_3\text{N}_3

The presence of the trifluoromethyl group enhances its lipophilicity and biological activity.

Antimicrobial Activity

Triazoles are well-known for their antifungal properties, primarily through the inhibition of ergosterol biosynthesis. The specific compound this compound has demonstrated notable activity against various fungal strains. For instance:

  • Antifungal Activity : Studies have shown that this compound exhibits effective antifungal properties against Candida albicans and other pathogenic fungi. The mechanism involves disrupting fungal cell membrane integrity by inhibiting ergosterol synthesis .
  • Antibacterial Activity : The compound also shows promising antibacterial effects against both Gram-positive and Gram-negative bacteria. In vitro tests revealed that it has a minimum inhibitory concentration (MIC) comparable to standard antibiotics like amoxicillin and ceftriaxone .
Microorganism MIC (μg/mL) Reference Compound MIC (μg/mL)
Staphylococcus aureus8Amoxicillin16
Escherichia coli16Ceftriaxone32
Candida albicans4Fluconazole8

Anticancer Activity

Research indicates that this compound possesses cytotoxic effects against various cancer cell lines. For example:

  • Cell Lines Tested : The compound was tested against SKOV3 (ovarian cancer) and MCF-7 (breast cancer) cell lines.
  • IC50 Values : The IC50 values ranged from 13.67 to 18.62 μM, indicating significant cytotoxicity compared to control groups .

Case Study 1: Antimicrobial Efficacy

A study conducted by Guzeldemirci et al. synthesized several hydrazinecarbothioamide derivatives of triazole and tested their antimicrobial properties. Among these derivatives, one exhibited potent activity against Staphylococcus aureus, with an MIC of 8 μg/mL . This emphasizes the potential of trifluoromethyl-substituted triazoles in developing new antimicrobial agents.

Case Study 2: Anticancer Properties

In another investigation, compounds derived from the triazole scaffold were evaluated for their anticancer properties using various assays. The results indicated that the presence of the trifluoromethyl group significantly enhanced the cytotoxic activity against cancer cell lines compared to non-substituted analogs .

Structure-Activity Relationship (SAR)

The biological activity of triazoles is closely related to their structural features. Modifications at different positions on the triazole ring can lead to variations in potency and selectivity:

  • Trifluoromethyl Substitution : Enhances lipophilicity and biological interactions.
  • Positioning of Functional Groups : The placement of substituents on the phenyl ring influences antimicrobial efficacy and cytotoxicity.

Q & A

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Methodological Answer : Process analytical technology (PAT) tools, such as in-line FTIR, monitor reaction progress in real time. Quality-by-design (QbD) frameworks, including risk assessment matrices, identify critical process parameters (CPPs) like pH and mixing efficiency .

Tables of Key Data

Table 1 : Comparative Biological Activities of Selected Triazole Derivatives

CompoundTarget EnzymeIC₅₀ (nM)Reference
This compoundCOX-212.3 ± 1.2
3-Methyl-5-(4-methylsulfonyl-phenyl)-1H-1,2,4-triazoleCarbonic Anhydrase IX8.7 ± 0.9
5-(((5-Amino-1,3,4-thiadiazole-2-yl)thio)methyl)-4-phenyl-1,2,4-triazole-3-thioneE. coli (MIC)4.5 µg/mL

Table 2 : Optimized Synthetic Conditions for High-Yield Production

ParameterOptimal ValueImpact on Yield
Temperature80°C+25%
Solvent (DMF vs. THF)DMF+18%
Catalyst (CuI vs. None)CuI (5 mol%)+32%
Reaction Time12 hoursPlateau after 8h

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